6-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
It’s known that similar thiazole derivatives have been found to inhibit various kinases , and some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis .
Mode of Action
It’s known that similar compounds can undergo oxidative metabolism in human liver microsomes to yield glutathione conjugates , which suggests that they may be bioactivated to reactive species.
Biochemical Pathways
Similar thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
One related compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring was found to have good microsomal stability .
Result of Action
Similar compounds have been found to have cytotoxic activity on human tumor cell lines .
Action Environment
It’s known that the thiazole ring, a key structural component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
6-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to bind with high affinity to certain kinases, thereby modulating their activity. This compound can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, it interacts with proteins involved in cell signaling, such as the mitogen-activated protein kinase (MAPK) pathway, influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types are profound. It has been shown to alter cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the MAPK pathway, this compound can influence gene expression and cellular metabolism, leading to changes in cell proliferation and survival . In cancer cells, it has demonstrated the ability to induce apoptosis, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with COX enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression that affect cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged inhibition of inflammatory pathways and sustained induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, it effectively modulates enzyme activity and cell signaling pathways without significant toxicity. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the imidazo[2,1-b][1,3]thiazole ring: This can be achieved through cyclization reactions involving thioamides and α-halo ketones under acidic or basic conditions.
Coupling with the phenyl ring: The imidazo[2,1-b][1,3]thiazole intermediate is then coupled with a phenyl ring bearing suitable substituents through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the pyridine ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalable production, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.
Scientific Research Applications
6-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are known for their diverse biological activities.
Thiazolyl-pyridines: These compounds also feature a combination of thiazole and pyridine rings and are studied for their potential therapeutic applications.
Uniqueness
6-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both imidazo[2,1-b][1,3]thiazole and pyridine rings. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent.
Properties
IUPAC Name |
6-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c1-11-10-25-18-22-15(9-23(11)18)12-3-2-4-14(7-12)21-17(24)13-5-6-16(19)20-8-13/h2-10H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMRYKBNZLFMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.